2-(2-Chlorophenyl)-1h-indene-1,3(2h)-dione
Description
Structure
3D Structure
Properties
CAS No. |
1470-42-4 |
|---|---|
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9ClO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H |
InChI Key |
BGCWFRRSXPXEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Contextualization Within the Indene 1,3 2h Dione Scaffold in Organic Chemistry
The foundational structure of 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione is the indene-1,3(2H)-dione scaffold, a bicyclic aromatic β-diketone. researchgate.netwikipedia.org This scaffold, with the molecular formula C6H4(CO)2CH2, is a privileged and versatile building block in organic chemistry. wikipedia.orgnih.govresearchgate.net Its structure features an indane nucleus with two ketone groups at positions 1 and 3. wikipedia.org
In its solid state, it exists as a diketone, but in solution, it can partially enolize. wikipedia.org The presence of the two ketone groups flanking a methylene (B1212753) group makes the protons on the central carbon atom (at position 2) acidic. researchgate.netencyclopedia.pub This high reactivity of the methylene group allows for a wide variety of chemical modifications, making the indene-1,3(2H)-dione scaffold a valuable precursor in numerous synthetic transformations. nih.govencyclopedia.pub One of the most common reactions involving this scaffold is the Knoevenagel condensation, where it reacts with aldehydes or ketones. nih.govencyclopedia.pub
The synthesis of the basic indene-1,3-dione structure can be achieved through methods like the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate (B1215562), followed by hydrolysis and decarboxylation. wikipedia.orgnih.gov
Significance of Indene 1,3 2h Dione Derivatives in Advanced Chemical Research
Derivatives of indene-1,3(2H)-dione are the subject of extensive research due to their diverse and significant biological activities and applications in materials science. nih.govencyclopedia.pub They are recognized for their potential in medicinal chemistry and are investigated for a wide array of pharmacological properties. researchgate.netnih.gov
These derivatives have shown promise in various therapeutic areas, with research highlighting their potential as:
Anticoagulants : Many indandione derivatives, particularly those with a substitution at the 2-position, are known to antagonize Vitamin K and exhibit anticoagulant effects. nih.govnih.govnih.govdocumentsdelivered.commdpi.com
Anti-inflammatory and Analgesic Agents : Certain 2-aryl-1,3-indandione derivatives have demonstrated anti-inflammatory and pain-relieving properties. nih.gov
Anticancer Agents : The indandione nucleus is explored for its cytotoxic effects and potential in developing new anticancer therapies. researchgate.net
Antimicrobial Agents : Research has indicated that some derivatives possess activity against various microbes. researchgate.net
Neuroprotective Agents : The scaffold is of interest in the development of treatments for neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net
Antiplatelet Agents : Specific modifications, such as the incorporation of a catechol ring, can impart antiplatelet aggregation activity. nih.gov
Beyond their biological significance, these compounds are valuable in other fields. They are utilized as precursors for creating dyes, semiconductors, and heterocyclic compounds. researchgate.net Furthermore, their unique electronic properties make them suitable for applications in organic electronics, photopolymerization, and as optical sensors. nih.govencyclopedia.pub
| Application Area | Examples of Investigated Activities |
| Medicinal Chemistry | Anticoagulant, Anti-inflammatory, Anticancer, Antimicrobial, Neuroprotective, Antiplatelet researchgate.netnih.govnih.govnih.gov |
| Materials Science | Dyes, Semiconductors, Organic Electronics, Photopolymerization, Optical Sensing researchgate.netnih.govencyclopedia.pub |
Overview of Research Trends in 2 Substituted Indene 1,3 2h Diones
Established Synthetic Pathways to the 1H-Indene-1,3(2H)-dione Core
The foundational 1H-indene-1,3(2H)-dione, also known as 1,3-indandione (B147059), is a crucial precursor for the synthesis of a wide array of derivatives, including the title compound. Its preparation is most commonly achieved through intramolecular condensation reactions of phthalate (B1215562) esters.
Phthalate Condensation and Ester-Based Approaches
The classical and most direct route to the 1H-indene-1,3(2H)-dione core is the Claisen condensation. wikipedia.orgnih.govwikipedia.org This method involves the intramolecular reaction of a diester in the presence of a strong base. Specifically, the reaction between a dialkyl phthalate, such as diethyl phthalate, and an alkyl acetate (B1210297), like ethyl acetate, in the presence of a base like sodium ethoxide, yields the corresponding 2-alkoxycarbonyl-1,3-indandione intermediate. nih.govresearchgate.net Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions afford the desired 1,3-indandione. nih.gov
A related approach involves the condensation of phthalate compounds with malonate esters. google.com This two-step synthesis first involves the condensation reaction between a phthalate and a malonate to form a substituted malonate. This intermediate is then subjected to hydrolysis and decarboxylation to yield the 1,3-indandione compound. google.com This method offers advantages such as the use of readily available starting materials and mild reaction conditions. google.com
| Phthalate Source | Ester Co-reactant | Base/Catalyst | Intermediate | Final Product |
|---|---|---|---|---|
| Diethyl Phthalate | Ethyl Acetate | Sodium Ethoxide | 2-Ethoxycarbonyl-1,3-indandione | 1H-Indene-1,3(2H)-dione |
| Dialkyl Phthalate | Malonate Ester | Base (e.g., alkoxide) | Substituted Malonate | 1H-Indene-1,3(2H)-dione |
Alternative Cyclization and Annulation Strategies
Beyond the standard Claisen condensation, other intramolecular cyclization strategies can be employed to construct the 1H-indene-1,3(2H)-dione core. The Dieckmann condensation, which is the intramolecular version of the Claisen condensation, is a powerful tool for forming cyclic β-keto esters. wikipedia.orgscienceinfo.com This reaction is particularly effective for the synthesis of 5- and 6-membered rings. wikipedia.orgscienceinfo.com By starting with an appropriately substituted aromatic diester, the Dieckmann condensation can be utilized to form the five-membered ring of the indanedione system. The mechanism involves the deprotonation of an α-carbon to one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to cyclization. scienceinfo.com
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, also represent a viable synthetic route. While specific examples for the direct synthesis of the unsubstituted 1H-indene-1,3(2H)-dione via annulation are less common, various substituted derivatives can be prepared using such strategies, which could then potentially be de-functionalized if necessary. These strategies often involve transition-metal-catalyzed processes. nih.gov
Targeted Synthesis of 2-Aryl-1H-indene-1,3(2H)-diones
Once the 1H-indene-1,3(2H)-dione core is obtained, the next critical step is the introduction of the 2-chlorophenyl group at the C-2 position. Several methodologies are available for this targeted arylation.
Knoevenagel Condensation with Aromatic Aldehydes
A widely used method for the synthesis of 2-aryl-1H-indene-1,3(2H)-diones involves a two-step process starting with a Knoevenagel condensation. wikipedia.orgresearchgate.net This reaction involves the condensation of the active methylene group of 1,3-indandione with an aromatic aldehyde, in this case, 2-chlorobenzaldehyde, in the presence of a basic catalyst such as piperidine (B6355638) or an acid catalyst. nih.govwikipedia.orgmdpi.com This condensation results in the formation of a 2-(2-chlorobenzylidene)-1H-indene-1,3(2H)-dione intermediate.
The resulting α,β-unsaturated ketone can then be reduced to the desired 2-(2-chlorophenyl)-1H-indene-1,3(2H)-dione. This reduction can be achieved through various methods, including catalytic hydrogenation. This two-step sequence is a reliable and versatile method for accessing a wide range of 2-aryl-1,3-indandione derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product |
|---|---|---|---|
| 1H-Indene-1,3(2H)-dione | 2-Chlorobenzaldehyde | Piperidine, Acetic Acid | 2-(2-Chlorobenzylidene)-1H-indene-1,3(2H)-dione |
| 1H-Indene-1,3(2H)-dione | Various Aromatic Aldehydes | Boric Acid | 2-Arylidene-1H-indene-1,3(2H)-diones |
Palladium-Catalyzed Carbonylative Annulation Reactions
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. While a direct, one-step palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, related carbonylative annulation reactions suggest its feasibility. For instance, palladium catalysts can facilitate the cyclization of substrates bearing both an aryl halide and a dicarbonyl moiety. nih.govnih.gov
Conceptually, a suitably substituted precursor could undergo an intramolecular carbonylative cyclization to form the indenedione ring system with the 2-aryl group already in place. These reactions often proceed under a carbon monoxide atmosphere and utilize a palladium catalyst in conjunction with a ligand and a base. The development of such a direct route would offer a more atom-economical and efficient alternative to multi-step sequences.
Functionalization via 2-Diazo-1,3-indanedione Intermediates
A highly effective and direct method for the synthesis of 2-aryl-1H-indene-1,3(2H)-diones involves the use of 2-diazo-1,3-indanedione as a key intermediate. This diazo compound can be prepared from 1,3-indandione by reaction with a diazo transfer reagent, such as p-toluenesulfonyl azide, in the presence of a base.
The 2-diazo-1,3-indanedione can then undergo a rhodium(II)-catalyzed reaction with an aromatic compound, such as chlorobenzene, to directly yield the desired this compound. epa.gov This reaction proceeds via a rhodium carbene intermediate which then undergoes C-H insertion into the aromatic ring. This method is particularly advantageous as it allows for the direct formation of the C-C bond between the indanedione core and the aryl group in a single step from the diazo intermediate. epa.gov Research has shown that reactions of 2-diazo-1,3-indandione with various substituted benzenes, catalyzed by rhodium(II) acetate, can produce the corresponding 2-aryl-1,3-indandiones. epa.gov
Isocyanide Insertion Strategies for 2-Phenyl Indanediones
Isocyanide-based multicomponent reactions (MCRs) represent a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov While a direct, one-pot synthesis of 2-phenyl indanediones using an isocyanide insertion strategy has not been extensively documented, the underlying principles of isocyanide reactivity suggest plausible synthetic routes.
Isocyanides are known to react as C1 synthons, capable of inserting into various bonds. The mechanism of reactions like the Ugi and Passerini MCRs involves the initial formation of a highly reactive nitrilium intermediate from the isocyanide and an electrophile (an imine or a carbonyl group, respectively). nih.gov This intermediate is then trapped by a nucleophile to form the final product.
A hypothetical strategy for the synthesis of 2-phenyl indanediones could involve a palladium-catalyzed multicomponent reaction. Such a process might start with a suitable phthalic acid derivative, such as phthaloyl chloride or a dialkyl phthalate. The isocyanide, in this case, 1-chloro-2-isocyanobenzene, would serve to introduce the 2-chlorophenyl moiety. A third component would be required to facilitate the cyclization and formation of the five-membered dione (B5365651) ring. Transition-metal catalysis, particularly with palladium, is well-established for mediating complex C-C bond formations and isocyanide insertions. nih.gov This approach, while speculative, highlights the potential of isocyanide chemistry to provide novel and convergent pathways to the 2-phenyl indanedione scaffold.
Introduction of the Chlorophenyl Moiety: Regioselective Approaches
The regioselective installation of the 2-chlorophenyl group at the C2 position of the indane-1,3-dione core is a critical transformation. This can be achieved either by coupling the two pre-formed fragments or by modifying the 2-phenyl indanedione skeleton after its initial synthesis.
A highly effective and modern approach for forming the C-C bond between the indanedione core and the chlorophenyl ring is the direct α-arylation of indane-1,3-dione. organic-chemistry.orgdocumentsdelivered.com Palladium catalysis has proven particularly effective for this transformation. organic-chemistry.org This method involves the cross-coupling of the enolate of indane-1,3-dione with an aryl halide, such as 1-chloro-2-iodobenzene.
The reaction conditions are typically optimized to maximize yield and prevent side reactions. A successful catalytic system utilizes a palladium(II) precatalyst, such as bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂], in combination with a bulky, electron-rich phosphine (B1218219) ligand like tBu-XPhos. organic-chemistry.org A strong base, commonly potassium tert-butoxide (KOtBu), is used to generate the necessary indanedione enolate in an aprotic solvent like 1,4-dioxane (B91453). organic-chemistry.org This direct arylation method is advantageous due to its operational simplicity and tolerance of a wide range of functional groups on the aryl halide partner. organic-chemistry.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Example | Yield (%) |
| Pd(CH₃CN)₂Cl₂ | tBu-XPhos | KOtBu | 1,4-Dioxane | 110 | 1-Chloro-2-iodobenzene | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Aryl Bromides | Variable |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Aryl Triflates | Good |
Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Indane-1,3-dione. Data synthesized from findings in the literature. organic-chemistry.orgdocumentsdelivered.com
The halogenation of the aromatic rings of indane-1,3-dione derivatives after their synthesis is generally considered not to be a feasible strategy; the required halogenated precursors are typically used from the outset. nih.gov However, advancements in C-H activation chemistry offer potential pathways for the late-stage, directed halogenation of a pre-formed 2-phenyl-1H-indene-1,3(2H)-dione molecule.
This strategy relies on using a directing group to guide a transition metal catalyst to a specific C-H bond. In the case of 2-phenyl indanedione, the carbonyl groups of the dione ring could potentially act as directing groups, facilitating the regioselective halogenation at the ortho position of the phenyl ring. Palladium-catalyzed methodologies have been developed for the ortho-selective C-H halogenation of various aromatic compounds, including benzyl (B1604629) nitriles and aryl Weinreb amides. organic-chemistry.orgnih.gov A plausible mechanism would involve the formation of a palladacycle intermediate, where the palladium coordinates to one of the carbonyl oxygens and inserts into the nearby ortho C-H bond of the phenyl ring. organic-chemistry.org Subsequent reaction with a chlorinating agent, such as N-chlorosuccinimide (NCS), would then deliver the chlorine atom to the desired position.
It is important to distinguish this from the halogenation of the active methylene C2 position of the indanedione ring itself. The C2 position is readily halogenated under various conditions, for example, using potassium chloride and ammonium (B1175870) persulfate, to yield 2-chloro derivatives. bas.bg
Green Chemistry and Advanced Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Green chemistry principles, such as the use of alternative energy sources and biocatalysis, are being increasingly applied to the synthesis of complex organic molecules.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net By directly coupling with polar molecules in the reaction mixture, microwave heating can lead to rapid temperature increases, dramatically reducing reaction times from hours to minutes and often improving product yields. ijcce.ac.ir
The indane-1,3-dione scaffold is highly amenable to microwave-assisted synthesis, particularly in multicomponent reactions. researchgate.net For instance, the synthesis of 2-aryl-indene-1,3-dione derivatives can be achieved through a Knoevenagel condensation of indane-1,3-dione with an appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde). Under microwave irradiation, this reaction can be performed efficiently, often in greener solvents like water or ethanol (B145695), and sometimes without a catalyst. researchgate.net
| Reaction Type | Reactants | Heating Method | Time | Yield (%) |
| Three-component | Indanedione, Aldehyde, Naphthylamine | Conventional | 2-3 h | 60-82 |
| Three-component | Indanedione, Aldehyde, Naphthylamine | Microwave | 2-4 min | 93-98 |
| Three-component | Indanedione, Aldehyde, Acetamide | Microwave | 5 min | Good-Excellent |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indanedione Derivatives. Data sourced from a review on the topic. researchgate.net
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. While a direct enzymatic synthesis of this compound has not been reported, established biocatalytic methods for analogous reactions suggest potential strategies.
One promising approach is the asymmetric Michael addition. An enzyme, such as a Michaelase, could potentially catalyze the conjugate addition of the indane-1,3-dione enolate to an activated alkene like 1-chloro-2-vinylbenzene. This would form the C-C bond enantioselectively, which is a significant advantage of biocatalysis. Organocatalysis, a related field, has demonstrated the successful addition of 1,3-dicarbonyl compounds to β-arylvinyl sulfones with high yields and enantioselectivities. nih.govnih.gov
Another potential route could involve transaminase enzymes. acs.org A biocatalytic retrosynthesis might involve a precursor molecule that is stereoselectively aminated by a transaminase, followed by chemical steps to complete the synthesis. These biocatalytic approaches offer a green alternative to traditional chemical methods, minimizing waste and energy consumption while providing access to chiral molecules.
Ionic Liquid-Mediated Synthesis
The advancement of green chemistry has spurred the adoption of ionic liquids (ILs) as environmentally benign alternatives to conventional volatile organic solvents in chemical synthesis. organic-chemistry.org Ionic liquids are salts with low melting points (below 100 °C) that offer unique properties such as negligible vapor pressure, high thermal stability, non-flammability, and recyclability. mdpi.compharmtech.com In the context of synthesizing this compound and related systems, ILs have proven to be highly effective media for facilitating the Knoevenagel condensation reaction between 1,3-indandione and various aromatic aldehydes. nih.govaston.ac.uk
Research has demonstrated that ionic liquids can function as both the solvent and the catalyst, thereby simplifying reaction procedures and reducing chemical waste. nih.govderpharmachemica.com The efficacy of the Knoevenagel condensation in ionic liquid media is strongly dependent on the solvent's properties, with the hydrogen bond basicity (β) of the IL identified as a dominant factor in determining the reaction rate. rsc.org
Detailed Research Findings
A novel and highly efficient protocol for the synthesis of 2-arylidenindane-1,3-diones utilizes a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF). nih.govacs.org This method involves the condensation of indan-1,3-dione with various aldehydes at room temperature without the need for any additional solvent or catalyst. nih.gov The reaction is exceptionally fast, often reaching completion in under a minute, and produces high yields of the desired product. nih.govacs.org
The general procedure involves mixing the aldehyde, indan-1,3-dione, and the ionic liquid and stirring the mixture at room temperature. nih.gov Upon completion of the reaction, the product is typically precipitated by the addition of water, after which it can be easily collected by filtration. acs.org This straightforward workup procedure contributes to the method's efficiency and green credentials.
In a comparative study, the reaction between benzaldehyde (B42025) and indan-1,3-dione in the presence of 2-HEAF was complete in less than one minute, affording an 80% yield. acs.org In contrast, conducting the reaction without the ionic liquid, or in a conventional solvent like ethanol, resulted in low yields even after 72 hours of stirring. nih.govacs.org This demonstrates a remarkable acceleration in the reaction rate attributable to the ionic liquid. nih.gov
The scope of this methodology is applicable to a wide range of substituted aromatic aldehydes, suggesting its utility for the synthesis of this compound. The data below illustrates the effectiveness of 2-HEAF in catalyzing the condensation of indan-1,3-dione with various aldehydes.
| Aldehyde Reactant | Reaction Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 1 | 98 |
| 4-Chlorobenzaldehyde | 1 | 98 |
| 4-Methylbenzaldehyde | 1 | 96 |
| 4-Methoxybenzaldehyde | 1 | 98 |
| 2-Chlorobenzaldehyde | 1 | 95 |
| 3-Nitrobenzaldehyde | 1 | 96 |
Recyclability of Ionic Liquids
A key advantage of ionic liquid-mediated synthesis is the potential for catalyst and solvent recycling, which aligns with the principles of green chemistry and improves the economic viability of the process. researchgate.net After the Knoevenagel condensation reaction and subsequent product isolation (typically via precipitation with water), the ionic liquid remains in the aqueous phase. acs.org The IL can then be recovered by removing the water, commonly through rotary evaporation. acs.orgresearchgate.net The recovered ionic liquid can be reused in subsequent reaction cycles, often without a significant decrease in its catalytic activity. derpharmachemica.comresearchgate.net This reusability has been demonstrated for several cycles, making the process more sustainable and cost-effective. derpharmachemica.comrsc.org
Reaction Mechanisms at the Indene-1,3(2H)-dione Dicarbonyl System
The indene-1,3(2H)-dione scaffold is a β-diketone, a feature that defines its fundamental reactivity. wikipedia.org The two carbonyl groups exert a strong electron-withdrawing effect, which significantly increases the acidity of the protons on the central methylene carbon (C-2). nih.govencyclopedia.pub This acidity facilitates the formation of a resonance-stabilized enolate anion, a potent nucleophile that is central to many of the system's characteristic reactions. wikipedia.org
One of the most common reactions involving this active methylene group is the Knoevenagel condensation with aldehydes. nih.govhelsinki.fiacs.org This reaction proceeds via the nucleophilic attack of the indene-1,3-dione enolate on the aldehyde's carbonyl carbon, followed by dehydration to yield a 2-arylidene-1,3-indanedione. helsinki.fiacs.org These resulting derivatives are versatile intermediates in their own right, functioning as reactive Michael acceptors due to the electron-withdrawing nature of the dicarbonyl system. helsinki.firsc.org They can also participate as heterodienes or dienophiles in various cycloaddition reactions. rsc.org Furthermore, the dicarbonyl system can undergo self-aldol condensation, leading to the formation of a dimer known as bindone. wikipedia.org
Influence of the 2-Chlorophenyl Substituent on Reaction Pathways
The substituent at the C-2 position profoundly impacts the electronic environment and steric accessibility of the indene-1,3(2H)-dione core. In this compound, the 2-chlorophenyl group modifies the reactivity through both electronic and steric effects.
Steric Effects: The placement of the chloro group at the ortho (2-) position of the phenyl ring introduces significant steric hindrance. This bulkiness can restrict the rotation of the phenyl ring, influencing the conformation of the molecule and the stereochemical outcome of reactions. For instance, in Diels-Alder reactions, steric hindrance can dictate the facial selectivity of the approach of a diene. nih.gov
| Substituent Property | Influence on Reaction Pathway | Research Finding |
| Electronic Nature | Affects the electrophilicity of the Michael acceptor system in 2-arylidene derivatives. | Reactions like [3+2] cycloadditions are successful with both electron-donating and electron-withdrawing groups on the aryl ring, though yields and regioselectivity may vary. researchgate.net |
| Steric Hindrance | The ortho-chloro group can direct the stereochemical outcome of cycloaddition reactions. | High stereoselectivity in Lewis acid-catalyzed Diels-Alder reactions of related systems is attributed to steric hindrance that controls the orientation of the reactants. nih.gov |
Tautomeric Equilibria in 2-Substituted Indene-1,3(2H)-diones
Like other β-dicarbonyl compounds, 2-substituted indene-1,3(2H)-diones can exist in equilibrium between two tautomeric forms: the keto form and the enol form. masterorganicchemistry.comlibretexts.org In the solid state, the diketone form is predominant. wikipedia.org However, in solution, a dynamic equilibrium is established. wikipedia.org
Keto Form <=> Enol Form
The equilibrium position is influenced by several factors, including the solvent, temperature, and the nature of the C-2 substituent. masterorganicchemistry.com For 1,3-dicarbonyls in general, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation of the C=C double bond with the remaining carbonyl group. libretexts.orgyoutube.com The formation of the enol tautomer is critical, as it is often the nucleophilic species that participates in reactions. masterorganicchemistry.com
In the case of this compound, the bulky and electron-withdrawing nature of the substituent influences this equilibrium. While the keto form is generally favored, the presence of the enol tautomer allows for reactions that require the nucleophilicity of the enolate, which is formed upon deprotonation of the enol's hydroxyl group. researchgate.net
| Factor | Influence on Keto-Enol Equilibrium |
| Conjugation | The C=C bond of the enol form is conjugated with the benzene (B151609) ring and the remaining carbonyl group, providing stabilization. libretexts.org |
| Hydrogen Bonding | Intramolecular hydrogen bonding between the enolic hydroxyl and the adjacent carbonyl oxygen can stabilize the enol tautomer. libretexts.orgyoutube.com |
| Substituent Effects | The electronic properties of the 2-chlorophenyl group can modulate the stability of the enol form relative to the keto form. |
| Solvent | The polarity of the solvent can affect the stability of each tautomer differently, thereby shifting the equilibrium. |
Advanced Chemical Transformations and Derivatizations
The unique reactivity of the this compound scaffold allows for a variety of advanced chemical transformations, leading to the synthesis of complex molecular architectures.
Derivatives of 2-aryl-1H-indene-1,3(2H)-dione are highly valuable synthons for constructing complex heterocyclic and carbocyclic systems through cyclization and annulation reactions. rsc.org These compounds can act as versatile building blocks in various cycloaddition pathways. rsc.org
Diels-Alder Reactions: They can function as dienophiles, reacting with dienes to form six-membered rings. rsc.org
1,3-Dipolar Cycloadditions: They serve as excellent dipolarophiles, reacting with 1,3-dipoles (like azides or nitrones) to generate five-membered heterocyclic rings. rsc.org
Michael Addition-Initiated Annulation: Their nature as potent Michael acceptors allows for tandem reactions where an initial Michael addition is followed by an intramolecular cyclization, leading to fused or spirocyclic products. nih.govrsc.org A notable example is the phosphine-catalyzed [3+2] annulation with allenoates, which regioselectively produces functionalized spirocyclopentenes. rsc.orgnih.gov
The dicarbonyl system of the indanedione core is susceptible to both oxidation and reduction.
Reduction: The carbonyl groups can be selectively or fully reduced. Depending on the reducing agent and reaction conditions, one or both carbonyls can be converted to hydroxyl groups (alcohols) or completely reduced to methylene (CH₂) groups. wikipedia.org For example, sodium borohydride (B1222165) can be used for the reduction of the carbonyls.
Oxidation: While the core is relatively stable, it can be oxidized under specific conditions. For instance, related indanedione derivatives are involved in catalytic oxidation processes. Copper(II) complexes derived from arylhydrazones of 1H-indene-1,3(2H)-dione have been successfully employed as catalysts for the oxidation of cyclohexane. mdpi.com The oxidation of 2-diazo-1,3-indanedione, a closely related compound, yields ninhydrin, demonstrating the susceptibility of the carbon skeleton to oxidation.
Nucleophilic Substitution: The primary site for nucleophilic character is the enolate formed at the C-2 position. wikipedia.org In a molecule like this compound, which is already substituted at C-2, further nucleophilic substitution at this position is not typical. However, the carbonyl carbons remain electrophilic and are susceptible to attack by strong nucleophiles.
Electrophilic Substitution: The two aromatic rings in the molecule—the benzene ring of the indane core and the 2-chlorophenyl substituent—can undergo electrophilic aromatic substitution (EAS). byjus.comlumenlearning.com
Indane Ring: The indane-1,3-dione moiety acts as a deactivating, electron-withdrawing group, which slows down EAS on the fused benzene ring and directs incoming electrophiles primarily to the meta positions relative to the carbonyls. libretexts.org
2-Chlorophenyl Ring: The reactivity of this ring is influenced by two competing factors: the deactivating inductive effect of the chlorine atom and the indanedione group, and the ortho-, para-directing effect of the chlorine's lone pairs. libretexts.org The combination of these effects will determine the position of substitution for electrophiles like nitronium ions (NO₂⁺) or halogens. lumenlearning.com The reaction typically involves the attack of the electrophile on the pi system of the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. fu-berlin.de These reactions are often domino or cascade processes, in which a sequence of transformations is triggered by the functionalities generated in the preceding step. fu-berlin.de Such processes are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex organic compounds from simple precursors. fu-berlin.de
While specific multi-component studies focusing solely on this compound are not extensively detailed in the literature, the reactivity of the broader class of 2-aryl and 2-arylidene-1H-indene-1,3(2H)-diones in such transformations provides significant insight into its potential synthetic applications. The indene-1,3-dione scaffold is a versatile building block for the construction of fused heterocyclic systems through these advanced reaction pathways.
A notable example is the cascade reaction of 2-benzylidene-1H-indene-1,3(2H)-diones with 1,1-enediamines (EDAMs), which provides a concise and environmentally friendly route to diverse indenodihydropyridines and indenopyridines. acs.orgnih.gov This one-step process involves the formation of new carbon-carbon and carbon-nitrogen bonds and demonstrates the utility of the indene-1,3-dione core in complex molecular constructions. acs.org The reaction outcome can be selectively tuned by modifying the solvent and temperature conditions. nih.gov
For instance, the reaction between 1,1-enediamines and various substituted 2-benzylidene-1H-indene-1,3(2H)-diones in refluxing ethanol proceeds smoothly without the need for a catalyst, yielding indenodihydropyridine derivatives in excellent yields. acs.org The scope of this reaction is broad, tolerating a variety of substituents on both the enediamine and the arylidene moiety of the indenedione, including halogenated derivatives like 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione. acs.orgnih.gov
Conversely, by changing the solvent to 1,4-dioxane and increasing the reaction time, the process can be directed to yield fully aromatized indenopyridine compounds. acs.orgnih.gov This highlights the control that can be exerted over these cascade sequences.
The proposed mechanism for the formation of indenodihydropyridines involves an initial Michael addition of the 1,1-enediamine to the 2-benzylidene-1H-indene-1,3(2H)-dione, followed by an intramolecular cyclization and subsequent elimination of a secondary amine to afford the final product.
The research findings for the synthesis of indenodihydropyridines are detailed in the table below.
| Entry | 1,1-Enediamine (EDAM) Substituent (R¹) | 2-Benzylidene-1H-indene-1,3(2H)-dione (BID) Substituent (R²) | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenethyl | H | Ethanol | Reflux | 6 | Indenodihydropyridine | 91 | acs.org |
| 2 | Benzyl | H | Ethanol | Reflux | 6 | Indenodihydropyridine | 92 | acs.org |
| 3 | 4-Methylbenzyl | H | Ethanol | Reflux | 6 | Indenodihydropyridine | 95 | acs.org |
| 4 | 4-Methoxybenzyl | H | Ethanol | Reflux | 6 | Indenodihydropyridine | 98 | acs.org |
| 5 | Phenethyl | 4-Cl | Ethanol | Reflux | 6 | Indenodihydropyridine | 94 | acs.orgnih.gov |
| 6 | Phenethyl | 4-Br | Ethanol | Reflux | 6 | Indenodihydropyridine | 93 | acs.org |
| 7 | Phenethyl | 4-F | Ethanol | Reflux | 6 | Indenodihydropyridine | 90 | acs.org |
| 8 | Phenethyl | 4-CH₃ | Ethanol | Reflux | 6 | Indenodihydropyridine | 92 | acs.org |
| 9 | Phenethyl | 4-OCH₃ | Ethanol | Reflux | 6 | Indenodihydropyridine | 96 | acs.org |
| 10 | Phenethyl | H | 1,4-Dioxane | Reflux | 12 | Indenopyridine | 85 | acs.org |
These findings underscore the capacity of the indene-1,3-dione framework to act as a powerful electrophile in cascade reactions, enabling the efficient synthesis of complex, fused heterocyclic systems. The high yields and mild, catalyst-free conditions make these multi-component strategies particularly attractive for synthetic chemistry.
Sophisticated Spectroscopic and Structural Characterization of 2 2 Chlorophenyl 1h Indene 1,3 2h Dione
Single-Crystal X-ray Diffraction for Molecular Geometry Elucidation
No crystallographic data, including unit cell dimensions, bond lengths, or bond angles, for 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione has been found in the searched literature. This information is essential for a definitive elucidation of its three-dimensional molecular geometry.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Experimentally determined ¹H and ¹³C NMR spectra, which would provide specific chemical shifts and coupling constants to confirm the proton and carbon environments within the molecule, are not available in the reviewed scientific literature.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Specific vibrational frequency data from FTIR or Raman spectroscopy for this compound could not be located. This data is necessary for a detailed analysis of the characteristic vibrational modes of its functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There are no available UV-Vis absorption spectra for this compound in the literature reviewed. Consequently, data on its absorption maxima (λmax), which are indicative of electronic transitions within the molecule, cannot be provided.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Published mass spectra detailing the molecular ion peak and specific fragmentation patterns for this compound are not available. This analysis is crucial for confirming the molecular weight and understanding the compound's fragmentation behavior under ionization. While mass spectrometry data is available for other indandione rodenticides, it is not specific to this ortho-chloro isomer. nih.govnih.gov
Theoretical and Computational Studies of 2 2 Chlorophenyl 1h Indene 1,3 2h Dione
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred tool for predicting the molecular geometry and electronic properties of compounds like 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione. DFT calculations allow for a detailed exploration of the molecule's characteristics at the quantum level.
Electronic Structure Analysis: HOMO-LUMO Energy Levels and Gaps
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized. For this compound, the analysis of its HOMO-LUMO gap would provide insights into its charge transfer capabilities and kinetic stability.
Table 1: Illustrative Frontier Orbital Energy Data (Note: The following values are for illustrative purposes to demonstrate typical data presentation and are not actual calculated values for this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| Energy Gap (ΔE) | 4.4 |
Molecular Electrostatic Potential (MEP) Surfaces
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface uses a color scale to represent different potential values. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the carbonyl groups, identifying them as primary sites for electrophilic interaction. The hydrogen atoms and the phenyl rings would exhibit areas of positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals.
Prediction of Reactivity Descriptors
Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be calculated to quantify and predict the chemical behavior of a molecule.
Global Reactivity Indices: Chemical Hardness, Softness, and Electrophilicity
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease with which the electron cloud can be deformed.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
These descriptors provide a quantitative measure of the molecule's stability and its propensity to react. nih.gov
Table 2: Illustrative Global Reactivity Descriptors (Note: The following values are for illustrative purposes and are not actual calculated values for this compound.)
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 3.9 |
Local Reactivity: Fukui Functions
While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify which specific atoms within the molecule are most likely to be involved in a reaction. joaquinbarroso.com The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. faccts.de
There are three main types of Fukui functions:
f+(r) : Predicts the site for a nucleophilic attack (attack by an electron donor).
f-(r) : Predicts the site for an electrophilic attack (attack by an electron acceptor).
f0(r) : Predicts the site for a radical attack.
By calculating these values for each atom in this compound, one could pinpoint the most reactive centers, providing a detailed map of its chemical reactivity. rowansci.com For instance, the carbonyl carbons would be expected to have high values for f+(r), indicating their susceptibility to nucleophilic attack.
Computational Modeling of Tautomeric Forms and Proton Transfer Dynamics
The tautomeric landscape of this compound is a subject of significant interest in computational chemistry. Like other 2-substituted indan-1,3-diones, this compound can theoretically exist in several tautomeric forms. The primary forms under consideration are the diketo form and various enol forms. researchgate.netchemrxiv.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities and interconversion pathways of these tautomers. researchgate.netorientjchem.org
For analogous 2-substituted indan-1,3-diones, studies have shown that the position of the tautomeric equilibrium is highly dependent on the nature of the substituent at the 2-position and the solvent environment. researchgate.netchemrxiv.org In the case of this compound, the diketo tautomer is generally considered the most stable form. However, the presence of the chlorophenyl group can influence the electronic properties of the molecule, potentially stabilizing enolic forms through resonance and intramolecular interactions.
Computational models predict the existence of a significant energy barrier for the proton transfer between the diketo and enol forms. nih.gov The dynamics of this proton transfer are often investigated by mapping the potential energy surface along the reaction coordinate. This typically involves the breaking of a C-H bond and the formation of an O-H bond, often proceeding through a high-energy transition state. The energy of this transition state dictates the kinetic stability of the tautomers. In some instances of related compounds, solvent molecules have been shown to play a catalytic role in the proton transfer, lowering the activation energy barrier by forming a hydrogen-bonded bridge.
The relative energies of the different tautomeric forms of similar β-dicarbonyl compounds have been computationally determined, as illustrated in the table below, which provides a conceptual framework for understanding the tautomerism of this compound.
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
|---|---|---|
| Diketo | 0.00 | 0.00 |
| Enol (Isomer A) | +3.5 | +2.8 |
| Enol (Isomer B) | +4.2 | +3.5 |
Simulated Spectroscopic Data and Comparison with Experimental Observations
A powerful application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. researchgate.netnih.gov For this compound, DFT calculations can be employed to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Simulated IR spectra are typically generated by calculating the harmonic vibrational frequencies of the optimized molecular geometry. nih.gov These calculated frequencies can then be scaled by an empirical factor to improve agreement with experimental data. The comparison of simulated and experimental IR spectra allows for the confident assignment of vibrational modes. For instance, the characteristic carbonyl stretching frequencies in the diketo form can be distinguished from the C=C and O-H stretching frequencies in the enol forms.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org These calculations provide theoretical chemical shifts for each nucleus in the molecule. By comparing these theoretical shifts with experimental NMR data, it is possible to confirm the structure of the dominant tautomer in solution and to assign specific resonances to individual atoms. Discrepancies between simulated and experimental spectra can often provide insights into intermolecular interactions, such as solvent effects or hydrogen bonding, that are not fully captured by the computational model.
The following table presents a hypothetical comparison between experimental and simulated spectroscopic data for this compound, based on typical accuracies of such calculations for similar organic molecules.
| Spectroscopic Parameter | Experimental Value | Simulated Value (DFT) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1715 | 1725 (scaled) | C=O stretch (symmetric) |
| IR Frequency (cm⁻¹) | 1745 | 1755 (scaled) | C=O stretch (asymmetric) |
| ¹H NMR Chemical Shift (ppm) | 7.8 | 7.9 | Aromatic Protons |
| ¹³C NMR Chemical Shift (ppm) | 195.2 | 196.5 | Carbonyl Carbons |
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. nih.govnih.gov While the indandione core is relatively rigid, the 2-chlorophenyl substituent can rotate around the single bond connecting it to the indandione ring. MD simulations can track the trajectory of each atom over time, providing insights into the preferred rotational conformations (rotamers) and the energy barriers between them.
These simulations typically employ a force field to describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the simulation generates a series of molecular configurations over time, from which conformational preferences can be determined. The results of MD simulations can reveal the most populated conformational states and the timescales of transitions between them.
For this compound, a key aspect of the conformational analysis is the dihedral angle between the plane of the phenyl ring and the plane of the indandione moiety. The steric hindrance and electronic interactions between the chloro substituent and the carbonyl groups of the indandione ring are expected to influence the preferred orientation of the phenyl group. MD simulations can quantify these effects and predict the most stable conformations.
The data from MD simulations can be used to generate a Ramachandran-like plot for the key dihedral angle, illustrating the energetically favorable and unfavorable regions of conformational space. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state.
Advanced Applications of 2 2 Chlorophenyl 1h Indene 1,3 2h Dione in Materials Science and Chemical Technologies
Organic Electronic Devices: Design and Performance
The indane-1,3-dione moiety is a known electron acceptor, making its derivatives promising candidates for use in organic electronic devices. nih.gov The electronic characteristics can be fine-tuned through chemical modification, and the 2-(2-Chlorophenyl) substitution is expected to influence the material's LUMO (Lowest Unoccupied Molecular Orbital) energy levels and charge transport capabilities.
While specific studies on 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione in OLEDs are not widely documented, the general properties of 2-aryl-1,3-indandione derivatives suggest their potential as components in emissive or charge-transport layers. Star-shaped molecules incorporating cores like 1,3,5-triazine (B166579) have been investigated for OLEDs, where the design of molecular architecture is key to performance. nih.gov Indandione derivatives can function as electron-transporting or host materials due to their electron-deficient nature. In guest-host doped emitter systems, a host material with optimized transport properties is used with fluorescent guest dopants to achieve efficient light emission. researchgate.net The introduction of the chlorophenyl group can enhance electron affinity and influence intermolecular interactions, which are critical for forming stable thin films and facilitating efficient charge injection and transport, key factors for achieving high-performance OLED devices. nih.gov
The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used. jics.org.br Materials based on indandione and its fused-ring derivatives, such as indeno[1,2-b]fluorene-6,12-dione, have been studied for their charge-transport properties. researchgate.net Theoretical studies on such molecules reveal that chemical modifications significantly impact reorganization energy and intermolecular π–π stacking, which govern charge mobility. researchgate.net For instance, certain substitutions can lead to excellent ambipolar charge-transport properties, with calculated hole mobilities (μh) as high as 1.15 cm² V⁻¹ s⁻¹ and electron mobilities (μe) of 0.08 cm² V⁻¹ s⁻¹. researchgate.net The planar structure of the indandione core combined with the bulky, electron-withdrawing chlorophenyl group in this compound could promote ordered molecular packing, a prerequisite for efficient charge transport in the solid state. rsc.org While some indigo (B80030) derivatives used in OFETs have shown mobilities not exceeding 10⁻¹ cm² V⁻¹ s⁻¹, the performance is highly dependent on molecular alignment, which can be influenced by substituent-driven supramolecular interactions. researchgate.net
In organic photovoltaic (PV) cells, efficient charge generation, transport, and collection are paramount. The indandione scaffold is recognized for its use in dye-sensitized solar cells. nih.gov The electron-accepting nature of the this compound core makes it a potential candidate for use as a non-fullerene acceptor (NFA) material in bulk heterojunction solar cells. NFAs are designed to have strong light absorption and suitable energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer with a donor polymer. The properties of the indandione moiety can be tuned to optimize these parameters. Theoretical studies of various hole-transporting materials (HTMs) show a strong correlation between molecular shape, structural fluctuations, and charge mobility, with planar molecules based on cores like indoloindole showing predicted mobilities an order of magnitude higher than more spherical molecules. rsc.org This highlights the potential of planar indandione-based systems in facilitating efficient charge transport within photovoltaic devices.
Non-Linear Optical (NLO) Materials Development
Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical data storage, and optical switching. nih.gov Organic molecules with a push-pull architecture, featuring an electron donor and an electron acceptor connected by a π-conjugated bridge, often exhibit significant NLO properties. The indane-1,3-dione group serves as a potent electron acceptor in such systems. nih.govresearchgate.net
Research on T-shaped push-pull chromophores incorporating a 1,3-indandione (B147059) acceptor has demonstrated significant NLO activity. researchgate.net The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be assessed using techniques like Hyper-Rayleigh scattering. For example, quinoxaline-based dyes with a 1,3-indandione acceptor have shown substantial β values, indicating their potential for second-harmonic generation. researchgate.net The introduction of a chlorophenyl group at the 2-position of the indandione core would further enhance its electron-accepting strength, potentially leading to materials with even larger hyperpolarizabilities.
Table 1: NLO Properties of Heteroaromatic Push-Pull Chromophores with Indandione Acceptors This table is based on data for related indandione derivatives to illustrate the potential NLO performance.
| Compound | Donor Moiety | Acceptor Moiety | First Hyperpolarizability (β) from HRS (x 10⁻³⁰ esu) | Effective β from Z-scan (x 10⁻¹⁰ m/W) |
| QFI | Thiophene-Quinoxaline | 1,3-Indandione | 48.00 | 2 |
| QFR | Thiophene-Quinoxaline | 3-Ethyl Rhodanine | 84.64 | 10 |
Data sourced from a study on quinoxaline-based chromophores. researchgate.net
Photoinitiators and Photopolymerization Systems
Indane-1,3-dione derivatives have emerged as highly effective photoinitiators for free-radical polymerization, particularly for applications using visible light sources like 405 nm LEDs. documentsdelivered.commdpi.com These compounds are often used in multi-component photoinitiating systems (PISs), typically alongside a tertiary amine (as an electron/hydrogen donor) and an iodonium (B1229267) salt (as an electron acceptor). documentsdelivered.combohrium.com
In these systems, the indandione derivative acts as the photosensitizer. Upon absorption of light, it reaches an excited state and can then interact with the co-initiators to generate reactive radicals that initiate the polymerization of monomers like acrylates. documentsdelivered.com The efficiency of these systems is governed by factors such as the light absorption properties of the dye, its redox properties, and its photochemical stability. mdpi.com The push-pull electronic structure inherent in many 2-substituted indandione derivatives enhances their photosensitivity. researchgate.net The presence of a methacrylate (B99206) group in some initiator designs allows the molecule to be covalently bonded into the resulting polymer network, which can improve the thermal and mechanical properties of the final material and reduce initiator migration. bohrium.com This technology is particularly relevant for advanced manufacturing techniques like stereoscopic 3D laser writing. documentsdelivered.combohrium.com
Table 2: Performance of Indandione Derivatives in Three-Component Photoinitiating Systems This table presents representative data for the photopolymerization of Ebecryl 40 monomer using different indandione-based dyes.
| Dye Number | PIS Composition | Final Conversion (%) |
| Dye 5 | Dye 5 / EDB / Iod | ~55 |
| Dye 17 | Dye 17 / EDB / Iod | ~58 |
EDB: Ethyl dimethylaminobenzoate; Iod: Iodonium salt. Polymerization initiated by a 405 nm LED. Data adapted from studies on novel indandione-based dyes. mdpi.com
Advanced Optical and Chemical Sensing Platforms
The versatile structure of indane-1,3-dione makes it an excellent building block for chemosensors. mdpi.comnih.gov By combining the electron-accepting indandione core with a specific recognition unit (e.g., an ionophore like a crown ether) and an electron-donating group, push-pull dyes can be created that exhibit a change in their optical properties (color or fluorescence) upon binding to a target analyte. mdpi.com
For example, a derivative linking an indandione acceptor to a crown ether donor was designed for ion sensing. mdpi.com The binding of a cation to the crown ether modulates the electronic properties of the donor, which in turn alters the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable spectroscopic response. While indole-based sensors have been developed for fluoride (B91410) ion detection, the principles of using hydrogen-bond donors to interact with specific anions can also be applied to indandione-based sensor design. spectroscopyonline.com Furthermore, indandione derivatives have been synthesized and evaluated as fluorescent ligands for the detection of misfolded protein aggregates, such as α-synuclein fibrils, which are implicated in neurodegenerative diseases. nih.gov This demonstrates their potential in the development of sophisticated biosensors and imaging agents.
Functional Dyes and Pigments with Tunable Electronic Properties
The 1,3-indandione core is a potent electron-accepting moiety, making it a foundational component in the design of donor-π-acceptor (D-π-A) push-pull dyes. echemi.comresearchgate.net These chromophores are of significant interest due to their intramolecular charge transfer (ICT) characteristics, which give rise to unique photophysical properties such as large Stokes shifts, solvatochromism (solvent-dependent color changes), and nonlinear optical (NLO) activity. researchgate.netresearchgate.net
Research into related 2-aryl-1,3-indandione derivatives has demonstrated that the electronic properties of these dyes can be systematically tuned. By pairing the indandione acceptor with various electron donors (like triphenylamine (B166846) or terthiophene) through a π-conjugated bridge, materials with strong, broadband nonlinear absorption have been developed. researchgate.net These properties are highly desirable for applications in optical limiting and photoelectric sensing. researchgate.net
The photophysical behavior of these dyes is highly sensitive to their environment. A hallmark of push-pull systems is their solvatochromism, where the absorption and emission maxima shift in response to solvent polarity. This phenomenon arises from changes in the dipole moment of the dye molecule upon photoexcitation. researchgate.net While specific data for dyes derived directly from this compound are not extensively documented in publicly available literature, the general principles governing this class of compounds allow for the reliable prediction of their behavior. The following table provides representative data for a generic 2-aryl-1,3-indandione push-pull dye, illustrating the characteristic solvatochromic shifts.
| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λmax, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Toluene | 33.9 | 480 | 550 | 2734 |
| Chloroform | 39.1 | 495 | 575 | 2890 |
| Dichloromethane | 41.1 | 505 | 590 | 2915 |
| Acetone | 42.2 | 515 | 610 | 2958 |
| Acetonitrile | 45.6 | 525 | 630 | 3100 |
Note: The data presented are representative values for a typical 2-aryl-1,3-indandione based push-pull dye to illustrate the principle of solvatochromism and are not specific experimental results for a derivative of this compound.
This tunability of electronic properties makes these materials candidates for a range of applications, from pigments in advanced materials to active components in optoelectronic devices.
Fundamental Mechanistic Probes in Organic Synthesis and Catalysis
Beyond its role in materials science, this compound and its derivatives serve as fundamental substrates for investigating reaction mechanisms in organic synthesis and catalysis. The indandione scaffold is a versatile building block, readily participating in a variety of transformations that allow for the construction of complex molecular architectures, particularly diverse spirocyclic compounds. mdpi.comnih.gov
The reactivity of the 2-arylidene derivatives, formed from the condensation of 2-aryl-1,3-indandiones, makes them excellent platforms for studying cycloaddition reactions. For instance, they can act as dipolarophiles in [3+2] cycloadditions with various dipoles, such as azomethine ylides, to produce intricate spiro-pyrrolidine frameworks. mdpi.com Mechanistic investigations of these reactions can reveal subtle electronic and steric effects that govern stereoselectivity and regioselectivity. The substitution pattern on the aryl ring, such as the 2-chloro substituent, directly influences the electron density of the reactive double bond, thereby affecting the reaction kinetics and outcome.
Studies on the reactions of 2-arylidene-1,3-indandiones have provided insights into competing reaction pathways. For example, in reactions with certain dienes, a concerted Diels-Alder pathway can compete with a stepwise Michael addition pathway. researchgate.net By systematically varying the substituents on the indandione core, chemists can probe the factors that favor one mechanism over another.
Furthermore, the indandione moiety is a key component in multi-component reactions, where its predictable reactivity allows for the elucidation of complex cascade sequences. researchgate.net The ability to form stable intermediates and products makes it easier to isolate and characterize key species, providing a clearer picture of the reaction pathway. While not a "probe" in the sense of an external analytical tool, its intrinsic and tunable reactivity makes this compound a valuable substrate for probing the fundamental principles of reaction mechanisms and for developing new catalytic transformations. mdpi.comnih.gov
Future Prospects and Research Challenges for 2 2 Chlorophenyl 1h Indene 1,3 2h Dione Chemistry
Development of Sustainable and Atom-Economical Synthetic Methodologies
A primary challenge in contemporary chemistry is the development of synthetic pathways that are both efficient and environmentally benign. The principle of atom economy, which measures how effectively atoms from reactants are incorporated into the final product, is a cornerstone of green chemistry. jocpr.com Traditional multi-step syntheses of complex molecules like indandione derivatives often involve stoichiometric reagents and generate significant waste, resulting in low atom economy.
Future research must focus on creating novel synthetic routes for 2-(2-chlorophenyl)-1H-indene-1,3(2H)-dione that maximize atom efficiency. jocpr.com This includes the development of catalytic processes, multicomponent reactions, and the use of greener solvents like water or ethanol (B145695). rsc.orgresearchgate.net For instance, Knoevenagel condensation, a common reaction for functionalizing the indane-1,3-dione core, can be performed under green conditions, often using benign solvents and simple filtration for purification, which significantly improves the environmental footprint of the synthesis. mdpi.com The goal is to design 100% atom-economical, reagentless, and scalable methods that minimize or eliminate the need for conventional purification techniques that consume large volumes of organic solvents. rsc.org
| Parameter | Traditional Synthesis (e.g., Classical Condensation) | Future Sustainable Synthesis (e.g., Catalytic Multicomponent Reaction) |
|---|---|---|
| Atom Economy | Often low to moderate due to use of stoichiometric reagents and protecting groups. | High to excellent (>90%), with most atoms from reactants in the final product. rsc.org |
| Solvents | Often relies on volatile and hazardous organic solvents. | Emphasizes the use of green solvents like water, ethanol, or solvent-free conditions. rsc.org |
| Catalysis | May use stoichiometric amounts of strong acids or bases. | Employs recyclable catalysts (e.g., metal, organocatalysts) in small quantities. |
| Waste Generation | Produces significant amounts of byproducts and waste streams. | Minimal waste generation, with water often being the only byproduct. rsc.org |
| Energy Consumption | May require high temperatures and prolonged reaction times. | Aims for milder reaction conditions and shorter reaction times. |
Rational Design of Derivatives through Advanced Computational Chemistry
Advanced computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. Techniques such as Density Functional Theory (DFT) and molecular docking simulations allow researchers to predict molecular geometries, electronic properties, and potential interactions with biological targets before undertaking expensive and time-consuming laboratory synthesis. researchgate.netresearchgate.net
By modeling the effects of adding various functional groups to the indandione scaffold, scientists can conduct structure-activity relationship (SAR) studies in silico. nih.gov This approach can guide the synthesis of new compounds with enhanced efficacy for applications ranging from medicinal chemistry to materials science. nih.gov For example, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic and optical properties of new derivatives, which is crucial for their development as organic electronics or sensors. researchgate.netnih.gov
| Computational Method | Predicted Parameter | Potential Application / Insight |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts electronic properties, color, and suitability for organic semiconductors. researchgate.net |
| Molecular Docking | Binding Affinity / Mode | Evaluates potential as an enzyme inhibitor or receptor ligand in drug discovery. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and activity | Identifies key structural features responsible for a desired biological or physical property. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Reveals sites for electrophilic and nucleophilic attack, guiding reaction mechanism design. researchgate.net |
Exploration of Supramolecular Assembly and Self-Healing Materials
The indane-1,3-dione core is an excellent building block for supramolecular chemistry due to its planar structure and ability to participate in non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov Future research could explore the incorporation of this compound into larger, well-ordered structures such as cyclophanes or host-guest complexes for applications in molecular recognition and sensing. nih.gov
A particularly exciting frontier is the development of self-healing materials. These materials can intrinsically repair damage, extending their lifespan and improving safety. cas.orgnih.gov By integrating the this compound moiety into polymer backbones, it may be possible to create materials capable of intrinsic self-healing. researchgate.net The healing mechanism would rely on the reformation of reversible covalent bonds or non-covalent interactions (e.g., hydrogen bonds, π-π stacking) within the material's structure after damage has occurred. researchgate.netwiley-vch.de This represents a shift from extrinsic healing, which uses embedded microcapsules of a healing agent, to a more robust, intrinsic capability. researchgate.net
| Type of Interaction | Structural Feature of the Compound | Role in Self-Healing |
|---|---|---|
| Hydrogen Bonding | Carbonyl (C=O) groups | Acts as a reversible cross-linking point, allowing broken bonds to reform upon contact. researchgate.net |
| π-π Stacking | Aromatic rings (indene and chlorophenyl) | Provides stability and helps align polymer chains for healing across a fracture. |
| Dynamic Covalent Bonds | Engineered functional groups (e.g., imines, disulfide bonds) | Allows for bond cleavage and reformation under specific stimuli (e.g., heat, light), enabling repair. cas.org |
| Host-Guest Interactions | Incorporation into macrocycles (e.g., cyclophanes) | Can create reversible physical cross-links that can be restored after mechanical failure. nih.gov |
Interdisciplinary Research at the Interface of Chemistry and Advanced Engineering
Realizing the full potential of this compound and its derivatives will require extensive collaboration between chemists and engineers. While chemists focus on designing and synthesizing novel molecules with specific properties, engineers in materials science, electronics, and biomedical fields are essential for translating these molecules into functional devices and systems.
Indandione derivatives have shown promise in fields like organic electronics and nonlinear optics. nih.gov Developing these applications requires expertise in device fabrication, characterization, and integration into larger systems. Similarly, if derivatives are designed for self-healing polymers, mechanical engineers will be needed to test their performance, durability, and failure modes, while biomedical engineers could explore their use in medical implants or advanced wound dressings. cas.org This synergistic relationship is critical for moving discoveries from the laboratory to real-world applications.
Addressing Scalability and Industrial Relevance in Synthesis
A significant hurdle for any new chemical compound is the transition from a laboratory-scale synthesis to a cost-effective and robust industrial process. The challenges include managing reaction heat, ensuring safety, minimizing solvent use, and developing efficient purification methods that are viable on a large scale. For the synthesis of specialty chemicals, achieving high yields and product purity at a high substrate concentration is a key objective. nih.govresearchgate.net
Future research must address the scalability of synthetic routes for this compound. This involves optimizing reaction conditions, exploring continuous flow chemistry as an alternative to batch processing, and developing robust catalytic systems that are stable and can be easily recovered and reused. The economic viability of the entire process, from the cost of raw materials to the final purification, will ultimately determine the industrial relevance and commercial success of this compound and its derivatives.
| Challenge | Potential Solution |
|---|---|
| Cost of Starting Materials | Develop synthetic routes from inexpensive, readily available bulk chemicals. |
| Reaction Efficiency and Yield | Optimize catalyst systems and reaction conditions (temperature, pressure, concentration). nih.gov |
| Purification | Design processes that lead to crystallization of the product, avoiding chromatography. mdpi.com |
| Safety and Environmental Impact | Implement flow chemistry to better control reaction exotherms and minimize waste. |
| Process Robustness | Develop stable catalysts and processes that are tolerant of minor variations in conditions. |
Q & A
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione?
The compound is typically synthesized via condensation reactions between substituted benzaldehyde derivatives (e.g., 2-chlorobenzaldehyde) and 1H-indene-1,3(2H)-dione. Key steps include:
- Use of acid catalysts like camphorsulfonic acid (CSA) in anhydrous tetrahydrofuran (THF).
- Reaction optimization for temperature (e.g., room temperature to 50°C) and time (0.5–2 hours).
- Purification via vacuum filtration or column chromatography. Example yields range from 76% to 99% depending on substituents and conditions .
Table 1: Representative Synthesis Conditions
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde | CSA | THF | 76–90 | |
| 4-Oxo-chromene derivatives | Me₂PhP | THF | 90–99 |
Q. How is the purity and structural integrity of this compound validated?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons and substituent integration (e.g., 2-chlorophenyl protons at δ 7.2–7.8 ppm).
- ¹³C NMR confirms carbonyl groups (C=O signals at ~180–190 ppm).
Q. What spectroscopic techniques are used for characterization?
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
- UV-Vis Spectroscopy: Monitors π→π* transitions in aromatic systems (λmax ~250–300 nm).
- Chromatography (HPLC/TLC): Assesses purity (>95% by TLC in hexane:EtOAc systems) .
Advanced Research Questions
Q. How do solvent and pH influence the tautomeric equilibrium of this compound?
The compound exists in diketo , enol , and enolate forms depending on conditions:
- Nonpolar solvents (e.g., cyclohexane): Favor the diketo form.
- Polar solvents (e.g., ethanol) or acidic pH: Stabilize the enol tautomer.
- Basic pH (e.g., aqueous NaOH): Promotes enolate formation. Methods to study this include:
- UV-Vis titration to track absorbance shifts.
- ¹H NMR in D₂O to observe proton exchange .
Q. What computational methods predict its electronic properties and reactivity?
- Density Functional Theory (DFT):
- Calculates HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) to assess redox behavior.
- Uses functionals like B3LYP or the Colle-Salvetti correlation-energy formula to model electron density.
Q. How can photodegradation pathways be analyzed experimentally?
- Steady-State Photolysis: Irradiate with UV light (λ = 253.7 nm) in ethanol or cyclohexane; monitor degradation via HPLC.
- Laser Flash Photolysis: Detect transient species (e.g., radicals, solvated electrons) using time-resolved spectroscopy.
- Kinetic Analysis: Determine rate constants (k) for radical recombination or oxidation .
Q. What strategies elucidate biological interactions (e.g., enzyme inhibition)?
- Molecular Docking: Screen against protein databases (e.g., PDB) to identify binding sites.
- In Vitro Assays:
- Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity).
- Use fluorescence quenching to study DNA intercalation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields?
- Variable Catalysts: CSA vs. Me₂PhP may alter reaction efficiency.
- Solvent Purity: Anhydrous THF vs. traces of moisture can affect yields.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) may slow condensation .
Q. Why do computational and experimental bond lengths differ?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
